2-Chloro-3,5-dinitropyridine

Vue d'ensemble

Description

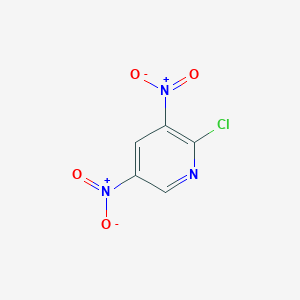

2-Chloro-3,5-dinitropyridine is an organic compound with the molecular formula C5H2ClN3O4. It is a derivative of pyridine, characterized by the presence of a chlorine atom and two nitro groups at the 3 and 5 positions of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dinitropyridine can be synthesized through several methods. One common method involves the nitration of 2-chloropyridine. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3,5-dinitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.

Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2-Chloro-3,5-diaminopyridine.

Oxidation: Oxidized derivatives depending on the specific conditions.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for Amino Compounds:

CDNP is utilized as a precursor in the synthesis of various amino derivatives. For instance, it can be converted into 3,5-diaminopyridine through hydrogenation processes. In a notable study, CDNP was hydrogenated in ethanol with palladium on carbon as a catalyst, yielding 3,5-diaminopyridine with an impressive 85% yield .

2. Nucleophilic Substitution Reactions:

The compound serves as an electrophilic reagent in nucleophilic substitution reactions. It has been used in the synthesis of more complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry . The ability to introduce amino groups at specific positions on the pyridine ring enhances its utility in creating diverse chemical entities.

Material Science

1. Electron Acceptors:

Research has identified CDNP as a potential new -electron acceptor. Its electron-deficient nature allows it to participate in charge transfer complexes, making it relevant in the development of organic electronic materials . This property is particularly beneficial for applications in organic photovoltaics and sensors.

2. Explosive Materials:

The compound's dinitro groups confer explosive properties, making it a candidate for research into new energetic materials. Studies have investigated its stability and performance under various conditions, contributing to the field of materials science focused on safer and more efficient explosives .

Biological and Pharmaceutical Applications

1. Antifungal Activity:

Recent studies have explored the antifungal properties of CDNP derivatives against various strains of Candida and Aspergillus. For example, derivatives have shown significant effectiveness against Candida krusei and other fungal strains, suggesting potential therapeutic applications in treating fungal infections . The dual action of these compounds—exhibiting both antifungal and anti-inflammatory properties—highlights their potential for development into new antifungal agents.

2. Synthesis of Antimicrobial Agents:

CDNP is also implicated in synthesizing new antimicrobial agents that target resistant strains of bacteria and fungi. Its derivatives are being investigated for their efficacy against infections that pose significant challenges in clinical settings .

Case Studies

Mécanisme D'action

The mechanism of action of 2-chloro-3,5-dinitropyridine depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro groups are converted to amino groups through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific chemical reaction or biological activity being studied .

Comparaison Avec Des Composés Similaires

2-Chloro-3,5-diaminopyridine: A reduced form of 2-chloro-3,5-dinitropyridine.

2,6-Dichloropyridine: Another chlorinated pyridine derivative.

3,5-Dinitropyridine: A similar compound without the chlorine atom

Uniqueness: this compound is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-Chloro-3,5-dinitropyridine (CDNP), with the chemical formula and CAS number 2578-45-2, is a halogenated pyridine derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential as a precursor in the synthesis of biologically active molecules.

CDNP exhibits a molecular weight of 203.54 g/mol and possesses several functional groups that contribute to its reactivity and biological interactions. The compound is characterized by two nitro groups at the 3 and 5 positions and a chlorine substituent at the 2 position of the pyridine ring. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula :

- InChI Key : QLHVJBXAQWPEDI-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that CDNP exhibits significant antimicrobial properties. A study demonstrated that CDNP showed antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Pharmacological Studies

The cytotoxic effects of CDNP have been evaluated in various cancer cell lines. In vitro studies showed that CDNP induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. The compound was tested on several cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicated IC50 values in the low micromolar range, suggesting promising anti-cancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 18.7 |

| A549 | 22.3 |

Enzyme Inhibition

CDNP has been reported as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, highlighting the importance of understanding its interactions within biological systems.

Study on Synthesis and Reactivity

A detailed investigation into the synthesis of derivatives from CDNP revealed its utility as a building block for more complex structures. For instance, nucleophilic substitution reactions involving CDNP with various amines yielded products with enhanced biological profiles.

Application in Agrochemicals

CDNP has also been explored for its potential use as an herbicide. Field trials demonstrated effective weed control with minimal phytotoxicity to crops, making it a candidate for further development in agricultural applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Chloro-3,5-dinitropyridine, and how can purity be ensured during preparation?

- Methodology : The compound is typically synthesized via nitration of 2-chloropyridine derivatives. A common route involves dissolving this compound precursors in liquid ammonia with potassium permanganate under reflux (-33°C for 8 hours). Post-reaction, continuous extraction with chloroform over several days and recrystallization from methanol or α/β-methyl-2-pyrrolidinone/dichloromethane mixtures are used to isolate the product . Purity is confirmed via HPLC (e.g., retention time at 3.50 minutes in chromatographic analysis) and melting point verification (64–66°C) .

Q. How should researchers handle this compound to mitigate safety risks in laboratory settings?

- Methodology : Follow OSHA HCS guidelines: use PPE (gloves, goggles, respirators) to avoid skin/eye contact (H315, H319) and respiratory irritation (H335). Work under fume hoods to prevent aerosol formation. Store in dry, cool conditions (0–6°C) to avoid decomposition. In case of spills, use water fog or CO₂ extinguishers and avoid environmental contamination .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology : FTIR and Raman spectroscopy are critical. Key vibrational bands include 1540 cm⁻¹ (C–NO₂ stretching) and 1170 cm⁻¹ (C–Cl vibrations). NMR (¹H and ¹³C) helps confirm structure: aromatic protons appear as broad singlets (δ 8.20–10.42 ppm), and carbons adjacent to nitro groups resonate at ~155 ppm .

Advanced Research Questions

Q. How do solvent polarity and nucleophile structure influence the reaction kinetics of this compound in substitution reactions?

- Methodology : Kinetic studies in methanol show second-order dependence on arylthiolates or anilines. Solvent effects (e.g., acetonitrile-water mixtures) alter activation parameters via polarity changes. Hammett correlations (σ⁻ values) reveal electron-withdrawing substituents on nucleophiles accelerate reactivity due to enhanced leaving-group stabilization .

Q. What computational approaches validate the vibrational and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model vibrational spectra and electron distribution. Comparisons with experimental FTIR/Raman data (e.g., 1650 cm⁻¹ for nitro group asymmetry) refine force constants and charge transfer dynamics .

Q. How can impurities like 2,6-diamino-3,5-dinitropyridine be detected and removed during synthesis?

- Methodology : Continuous chloroform extraction followed by methanol reflux effectively separates diamino byproducts. HPLC (retention time shifts from 3.50 to 4.38 minutes) and ¹H-NMR (disappearance of NH₂ signals at δ 8.73 ppm) confirm purity. Recrystallization in dichloromethane further removes traces .

Q. What are the implications of this compound’s crystal structure on its stability and reactivity?

- Methodology : Single-crystal X-ray diffraction (monoclinic P2₁/c, a = 16.958 Å, β = 94.30°) reveals planar nitro groups and hydrogen-bonding networks between NH₂ and oxygen atoms. This arrangement enhances thermal stability (dec. at 353°C) but may sterically hinder electrophilic substitutions .

Q. Methodological Tables

Table 1 : Key Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 203.54 g/mol | |

| Melting Point | 64–66°C | |

| Boiling Point | 256.6°C (760 mmHg) | |

| Flash Point | 158°C | |

| HPLC Retention Time | 3.50 minutes (pure compound) |

Table 2 : Hazard Mitigation Strategies

Propriétés

IUPAC Name |

2-chloro-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHVJBXAQWPEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062532 | |

| Record name | Pyridine, 2-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-45-2 | |

| Record name | 2-Chloro-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,5-dinitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3,5-DINITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPK39X4VRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.